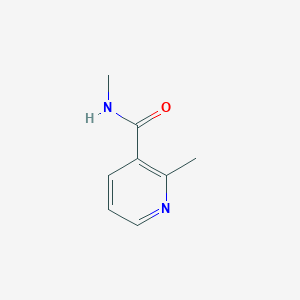

N,2-二甲基-3-吡啶甲酰胺

概述

描述

“N,2-Dimethyl-3-pyridinecarboxamide” is a chemical compound . It is also known as “N,2-dimethylnicotinamide” and "N,2-dimethylpyridine-3-carboxamide" .

Molecular Structure Analysis

The molecular structure of “N,2-Dimethyl-3-pyridinecarboxamide” is represented by the formula C₈H₁₀N₂O . For a more detailed analysis, you may want to refer to a chemistry database or resource .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,2-Dimethyl-3-pyridinecarboxamide” are not fully detailed in the available resources. For comprehensive information, you may want to refer to a chemistry database or resource .科学研究应用

晶体化学和分子间相互作用

- 晶体化学:对 N,N'-二苯基异酞酰胺和吡啶-2,6-二羧酸双苯酰胺等类似化合物的研究已经对晶体化学有了深入了解,包括分子间相互作用、分子轨道和晶体堆积计算 (Malone 等人,1997 年)。

构象分析

- 构象的核磁共振研究:核磁共振光谱已被用来研究与 N,2-二甲基-3-吡啶甲酰胺相关的化合物的构象,从而深入了解了它们在不同溶剂中的化学结构和行为 (Anand、Singha 和 Sathyanarayana,1997 年)。

药用应用

- 抗结核活性:咪唑并[1,2-a]吡啶-3-甲酰胺类,一类结构与 N,2-二甲基-3-吡啶甲酰胺相似的化合物,对多重耐药和广泛耐药结核菌株表现出有效的活性 (Moraski 等人,2011 年)。

化学合成和药物设计

- 癌症 PET 示踪剂的合成:N-[2-(二乙氨基)乙基]-5-[(Z)-(5-[18F]氟代-2-氧代-1,2-二氢-3H-吲哚-3-亚甲基)甲基]-2,4-二甲基-1H-吡咯-3-甲酰胺等化合物已被合成作为成像癌症酪氨酸激酶的潜在 PET 示踪剂,展示了吡啶甲酰胺在医学影像中的应用 (Wang 等人,2005 年)。

分子相互作用和 DNA 结合

- DNA 识别和结合:吡啶-2-甲酰胺衍生物被设计成结合在 DNA 的小沟中,在分子识别和作为天然产物的合成类似物用于 DNA 相互作用研究中显示出潜在的应用 (Wade、Mrksich 和 Dervan,1992 年)。

化学萃取工艺

- 铜的萃取:N-烷基和 N,N-二烷基-3-吡啶甲酰胺已被用于从酸性氯化物溶液中萃取铜,突出了它们在化学萃取工艺中的作用 (Borowiak-Resterna,1994 年)。

安全和危害

作用机制

Mode of Action

It’s worth noting that nicotinamide, the parent compound, plays a crucial role in the synthesis of pyridine coenzymes in mammalian systems . These coenzymes are essential for various biochemical reactions in the body.

Biochemical Pathways

Nicotinamide is a precursor to Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found in all living cells and is critical for various biological reactions .

Pharmacokinetics

Nicotinamide, the parent compound, is known to be easily absorbed from the gastrointestinal tract in humans .

Result of Action

Nicotinamide is known to play a crucial role in cellular energy production, DNA repair, and stress responses .

生化分析

Biochemical Properties

N,2-Dimethyl-3-pyridinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrooxy compounds, which are known to affect metabolic profiles and methanogenic communities . The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to changes in metabolic pathways.

Cellular Effects

N,2-Dimethyl-3-pyridinecarboxamide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the growth of methanogens without affecting the abundance of other microorganisms like bacteria, anaerobic fungi, or protozoa . This selective inhibition can lead to significant changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of N,2-Dimethyl-3-pyridinecarboxamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s interaction with nitrooxy compounds, for example, results in the inhibition of methanogenesis by affecting the methanogenic community . This inhibition is achieved through specific binding interactions that alter enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,2-Dimethyl-3-pyridinecarboxamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the inhibition of methanogenesis by nitrooxy compounds, including N,2-Dimethyl-3-pyridinecarboxamide, requires sustained exposure to maintain its effects . Over time, the compound may degrade, leading to a reduction in its inhibitory effects.

Dosage Effects in Animal Models

The effects of N,2-Dimethyl-3-pyridinecarboxamide vary with different dosages in animal models. Higher doses of the compound have been shown to be more effective in inhibiting methanogenesis, while lower doses may have minimal effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

N,2-Dimethyl-3-pyridinecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with nitrooxy compounds affects the acetate:propionate ratio and hydrogen production in metabolic pathways . These interactions can lead to significant changes in the overall metabolic profile of cells.

属性

IUPAC Name |

N,2-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-7(8(11)9-2)4-3-5-10-6/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWMRWVPJREDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

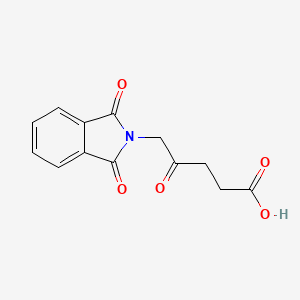

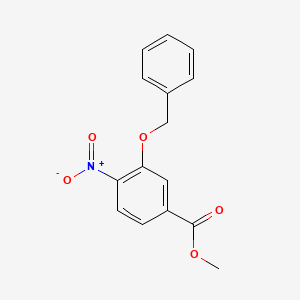

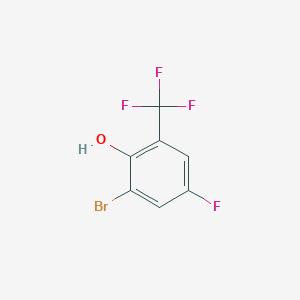

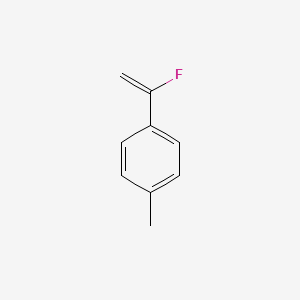

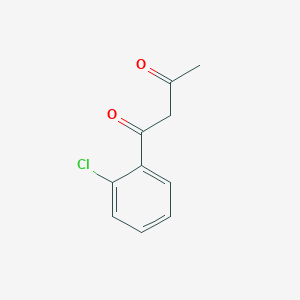

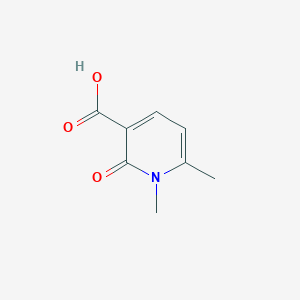

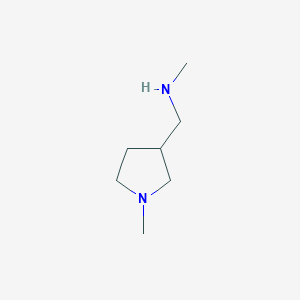

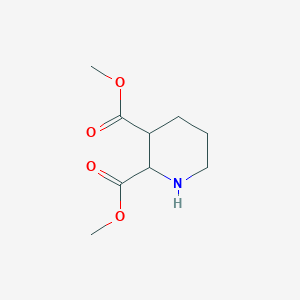

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)